2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a structurally complex heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused to a hexahydro ring system. Key structural elements include:
- 4-Bromophenyl substituent at position 3 of the pyrimidine ring.
- Sulfanyl (-S-) linker at position 2, connecting to an acetamide group.
- N-[2-(propan-2-yl)phenyl]acetamide moiety, introducing steric bulk via the isopropyl group at the ortho position of the phenyl ring.
Properties
CAS No. |
476484-29-4 |
|---|---|
Molecular Formula |
C27H26BrN3O2S2 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C27H26BrN3O2S2/c1-16(2)19-7-3-5-9-21(19)29-23(32)15-34-27-30-25-24(20-8-4-6-10-22(20)35-25)26(33)31(27)18-13-11-17(28)12-14-18/h3,5,7,9,11-14,16H,4,6,8,10,15H2,1-2H3,(H,29,32) |
InChI Key |
GRLLABGXTNQDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the hexahydrobenzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the acetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hexahydrobenzothieno Pyrimidine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Acetamide Moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is explored for its potential use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the pyrimidine core, acetamide side chain, and halogenation patterns. Below is a detailed analysis:
Substituent Variations on the Pyrimidine Core
Key Insight : Bromine and chlorine substituents enhance lipophilicity and metabolic stability compared to methoxy or sulfamoyl groups .
Acetamide Side Chain Modifications
Key Insight : Ortho-substituted phenyl groups (e.g., isopropyl, fluorine, methyl) influence solubility and target engagement through steric and electronic effects .
Physicochemical Properties
Key Insight : Bulkier substituents (e.g., isopropyl) increase LogP, suggesting higher membrane permeability but lower aqueous solubility .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a bromophenyl group and a benzothieno-pyrimidine core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 605.6 g/mol . The IUPAC name reflects its intricate structure, which includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21BrN4O4S |
| Molecular Weight | 605.6 g/mol |
| IUPAC Name | 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide |
| InChI Key | WGUOUKFGRVJJDS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfanyl group plays a crucial role in its mechanism of action by facilitating binding to target sites. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways involved in various biological processes.
Biological Activities
Research indicates that compounds similar to this one exhibit several key biological activities:
-
Antimicrobial Activity
- Studies have shown that the compound demonstrates moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be approximately 12.5 µg/mL , indicating significant efficacy compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties
- Antioxidant Activity
Case Studies and Research Findings
Various studies have explored the biological implications of this compound:
- A study conducted on structurally similar compounds highlighted their anti-inflammatory and analgesic properties, suggesting that our compound may share these beneficial effects due to structural similarities .
- Molecular docking studies have indicated that the compound binds effectively to certain protein targets involved in bacterial regulation, which could explain its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
